SSTR4 Agonist 3: A Structurally Distinct Non-Peptide Scaffold with a Unique Synthetic Access
SSTR4 agonist 3 is a non-peptide small molecule characterized by a 3-azabicyclo[3.1.0]hexane core. This is a key structural differentiator from other common non-peptide SSTR4 agonists like J-2156 (a naphthalene-sulfonamide) and NNC 26-9100 . This structural divergence has led to the development of a novel, proprietary synthetic pathway disclosed in patent WO2021233427A1 for its preparation, which is claimed to improve potency, oral bioavailability, and solubility compared to prior art compounds [1].
| Evidence Dimension | Chemical Scaffold Class |
|---|---|
| Target Compound Data | 3-azabicyclo[3.1.0]hexane-6-carboxamide derivative |
| Comparator Or Baseline | J-2156 (naphthalene sulfonamide derivative); NNC 26-9100 (imidazole derivative) |
| Quantified Difference | Qualitative structural distinction; no quantitative potency comparison available. |
| Conditions | Structural analysis (SMILES, InChI) from vendor datasheets |
Why This Matters
For researchers seeking to explore novel chemical space for SSTR4 agonism or those requiring a compound from a specific patent family for SAR studies, SSTR4 agonist 3 is not interchangeable with more commonly available SSTR4 agonists.
- [1] Daiguo Deng, et al. Cyclic compound and its preparation method, pharmaceutical composition and application. Patent WO2021233427A1. 2021. View Source
